4-[(E)-(2-{[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate
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Overview
Description
4-[(E)-(2-{[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyridine ring, a cyano group, and a benzoate ester, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-{[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:
Formation of the pyridine derivative: This involves the reaction of 3-cyano-4,6-dimethylpyridine with appropriate reagents to introduce the oxyacetyl group.
Hydrazone formation: The oxyacetyl derivative is then reacted with hydrazine to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate undergoes a condensation reaction with 4-formylphenyl 3-methylbenzoate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-{[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 4-[(E)-(2-{[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(2-{[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetyl}hydrazinylidene)methyl]phenyl benzoate
- 4-[(E)-(2-{[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetyl}hydrazinylidene)methyl]phenyl 4-methylbenzoate
Uniqueness
The uniqueness of 4-[(E)-(2-{[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H22N4O4 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3-cyano-4,6-dimethylpyridin-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C25H22N4O4/c1-16-5-4-6-20(11-16)25(31)33-21-9-7-19(8-10-21)14-27-29-23(30)15-32-24-22(13-26)17(2)12-18(3)28-24/h4-12,14H,15H2,1-3H3,(H,29,30)/b27-14+ |
InChI Key |
KCEINPXKTWXESL-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C(=CC(=N3)C)C)C#N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C(=CC(=N3)C)C)C#N |
Origin of Product |
United States |
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